An In-depth Technical Guide to 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities.
Introduction and Molecular Overview
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The core structure consists of a benzene ring functionalized with a bromine atom, a methoxy group, and a sulfonamide moiety. The sulfonamide nitrogen is further substituted with a 2-hydroxyethyl group. The presence of the sulfonamide functional group is of particular interest, as it is a well-established pharmacophore found in a wide array of therapeutic agents.[1] The strategic placement of the bromo and methoxy substituents on the aromatic ring, along with the N-hydroxyethyl group, is anticipated to modulate the molecule's physicochemical and biological properties.
Based on its constituent parts, the fundamental molecular identifiers for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can be predicted as follows:
| Property | Predicted Value |
| Molecular Formula | C9H12BrNO4S |
| Molecular Weight | 310.16 g/mol |
| IUPAC Name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO |
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Physical State | Solid | Benzenesulfonamide and its derivatives are typically crystalline solids at room temperature.[2] |
| Melting Point | Expected to be lower than 5-bromo-2-methoxybenzenesulfonyl chloride (115-118 °C)[3] and potentially in the range of 100-150 °C. | The introduction of the flexible N-(2-hydroxyethyl) group and the potential for intermolecular hydrogen bonding could lead to a different crystal packing and melting point compared to the sulfonyl chloride precursor. |
| Solubility | Sparingly soluble in water, with increased solubility in polar organic solvents such as methanol, ethanol, and DMSO. | The hydroxyl group of the N-(2-hydroxyethyl) moiety is expected to enhance water solubility compared to the parent 5-bromo-2-methoxybenzenesulfonamide.[4] Benzenesulfonamide itself has limited water solubility but is soluble in methanol.[2][5] |
| pKa | The sulfonamide N-H proton is expected to have a pKa in the range of 9-11. | The acidity of the sulfonamide proton is a known characteristic of this functional group.[2] The electronic nature of the substituted benzene ring will influence the exact pKa. |
| LogP | Predicted to be in the range of 1.0 - 2.0. | The presence of the hydrophilic 2-hydroxyethyl group would decrease the lipophilicity compared to a simple N-alkyl or N-aryl sulfonamide. The XLogP3 of the core, 5-bromo-2-methoxybenzenesulfonamide, is 1.1.[6] |
| Hydrogen Bonding | The molecule contains both hydrogen bond donors (N-H and O-H) and acceptors (sulfonyl oxygens, methoxy oxygen, and hydroxyl oxygen). | This capacity for hydrogen bonding will significantly influence its crystal packing, solubility, and interactions with biological macromolecules. The sulfonamide group is a known strong hydrogen bond acceptor.[3][7] |
Predicted Spectroscopic Data
The structural features of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggest the following characteristic spectroscopic signatures:
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Three protons on the substituted benzene ring are expected to appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the bromo, methoxy, and sulfonamide groups.
-
Methoxy Protons (-OCH₃): A singlet peak integrating to three protons is anticipated around δ 3.8-4.0 ppm.
-
Sulfonamide Proton (-SO₂NH-): A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 5.0-8.0 ppm.
-
Hydroxyethyl Protons (-NCH₂CH₂OH): Two methylene groups will likely appear as triplets. The methylene group attached to the nitrogen (-NCH₂-) is expected around δ 3.0-3.5 ppm, and the methylene group attached to the hydroxyl group (-CH₂OH) is expected around δ 3.5-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, with a chemical shift dependent on solvent and concentration, is expected.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the sulfonyl group will be deshielded.
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.[6]
-
Hydroxyethyl Carbons (-NCH₂CH₂OH): The carbon adjacent to the nitrogen is predicted to be in the range of δ 40-50 ppm, and the carbon adjacent to the hydroxyl group is expected around δ 60-65 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H stretching vibration.[8]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1320-1350 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric).[8]
-
S-N Stretch: An absorption band in the range of 900-930 cm⁻¹.[8]
-
C-O Stretch: A peak around 1000-1250 cm⁻¹ for the aryl ether and the alcohol.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (310.16 g/mol ).
-
Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation: Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂.[9]
Chemical Reactivity and Stability
The reactivity of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is dictated by its functional groups:
-
Sulfonamide Moiety: The sulfonamide N-H is acidic and can be deprotonated with a suitable base. The sulfonamide group itself is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.
-
Hydroxyl Group: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.
-
Aromatic Ring: The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization.
-
Stability: The compound is expected to be stable under normal laboratory conditions, though it should be protected from strong oxidizing agents and strong acids.
Proposed Synthesis and Purification
The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can be readily achieved through a nucleophilic substitution reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and 2-aminoethanol. This is a standard and widely used method for the preparation of N-substituted sulfonamides.[10][11]
Synthetic Workflow
Caption: Proposed synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.
Experimental Protocol
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride[3]
-
2-Aminoethanol
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of 2-aminoethanol (1.1 eq). The reaction is typically exothermic, so the addition should be controlled, and the flask may be cooled in an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.
Potential Applications and Research Interest
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[9] The structural motifs present in 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggest several avenues for research and application:
-
Anticancer Agents: Many sulfonamides have demonstrated potent anticancer properties, often by inhibiting carbonic anhydrases, which are overexpressed in many tumors.[12] The bromo and methoxy substitutions on the phenyl ring could enhance the binding affinity to target enzymes.
-
Antimicrobial Agents: The sulfonamide scaffold is famously associated with the first generation of antibiotics.[1] Novel sulfonamide derivatives are continuously being explored for their potential to overcome antibiotic resistance.
-
Enzyme Inhibitors: Beyond carbonic anhydrase, sulfonamides have been shown to inhibit a variety of other enzymes, making them valuable tool compounds for chemical biology and drug discovery.
-
Chemical Probes and Building Blocks: The presence of multiple reactive sites (the bromine for cross-coupling and the hydroxyl group for further functionalization) makes this molecule a versatile building block for the synthesis of more complex molecules and chemical probes.
Safety and Handling
Hazard Identification:
-
The precursor, 5-bromo-2-methoxybenzenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[13][14]
-
The parent compound, 5-bromo-2-methoxybenzenesulfonamide, is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
-
It is prudent to handle 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide with similar precautions.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
Conclusion
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a promising, yet underexplored, chemical entity. Based on a thorough analysis of its structural components, this guide provides a robust prediction of its chemical and physical properties, a reliable synthetic protocol, and a well-grounded perspective on its potential applications in medicinal chemistry and drug discovery. The insights presented herein are intended to facilitate and inspire further research into this and related novel sulfonamide derivatives.
References
- Hunter, C. A., & Lawson, K. R. (2003). Polarisation effects on the H-bond acceptor properties of sulfonamides.
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ResearchGate. Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. [Link]
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PubChem. 5-Bromo-2-methoxybenzenesulphonamide. [Link]
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MDPI. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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ResearchGate. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
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ResearchGate. IR spectra of N-[2-[(2-hydroxyethyl) amino] ethyl]-amide and triglyceride. [Link]
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ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. [Link]
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National Center for Biotechnology Information. N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. PubChem Compound Summary for CID 22733781. [Link]
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Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
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ResearchGate. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]
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NIST. sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. [Link]
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MDPI. Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. [Link]
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MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
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SIELC Technologies. Propanamide, N-(2-hydroxyethyl)-. [Link]
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